N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-methyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
This study highlights an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. The process is environmentally friendly, producing derivatives with potential applications in medicinal chemistry due to their modified sulfonyl groups (Xia et al., 2016).
N-sulfonyl Derivatives as Glycine-site NMDA and AMPA Antagonists
Research on N-phenylsulfonyl and N-methylsulfonyl derivatives of quinoxalinecarboxamide identified them as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. These findings suggest applications in neurological disorders and drug development for neuroprotective agents (Hays et al., 1993).
Antimalarial Sulfonamides as COVID-19 Drug Candidates
A study investigated the antimalarial activity of sulfonamide derivatives, showcasing their potential as COVID-19 therapeutics. The research emphasizes the importance of the quinoxaline moiety attached to the sulfonamide ring for enhancing antimalarial activity, suggesting possible applications in infectious disease management (Fahim & Ismael, 2021).
Synthesis of Sulfonated Quinoline Diones
This method involves the synthesis of sulfonated quinoline dione derivatives, which are of interest due to their potential pharmacological properties. The study provides insights into novel synthetic routes that could be useful for developing new therapeutic agents (Wang et al., 2016).
Novel Quinolones-amino Esters as Antibacterial and Antifungal Agents
A selective synthesis of novel quinoline carboxamides demonstrated significant antibacterial and antifungal activities. These compounds, obtained through N-alkylation reactions, highlight the potential for developing new antimicrobial agents with applications in treating infectious diseases (Moussaoui et al., 2021).
Properties
IUPAC Name |
N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-14-12(17)13(18)15-10-6-5-9-4-3-7-16(11(9)8-10)21(2,19)20/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXIZHOKXDRJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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